molecular formula C23H24FNO3 B11384014 7-ethyl-3-[2-(2-fluorophenyl)ethyl]-6,10-dimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one

7-ethyl-3-[2-(2-fluorophenyl)ethyl]-6,10-dimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one

Cat. No.: B11384014
M. Wt: 381.4 g/mol
InChI Key: QWMDXBRCHFKKPY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 7-ETHYL-3-[2-(2-FLUOROPHENYL)ETHYL]-6,10-DIMETHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product with high yield and purity .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

    Coupling Reactions: Suzuki-Miyaura coupling is a common method used to introduce various substituents onto the compound.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield deoxygenated products.

Scientific Research Applications

7-ETHYL-3-[2-(2-FLUOROPHENYL)ETHYL]-6,10-DIMETHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-ETHYL-3-[2-(2-FLUOROPHENYL)ETHYL]-6,10-DIMETHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 7-ETHYL-3-[2-(2-FLUOROPHENYL)ETHYL]-6,10-DIMETHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE include other chromeno[6,7-e][1,3]oxazin derivatives and related heterocyclic compounds. These compounds share similar structural features and may exhibit comparable biological activities. the presence of specific substituents, such as the ethyl, fluorophenyl, and dimethyl groups, can significantly influence the compound’s properties and make it unique in terms of its reactivity and applications .

Properties

Molecular Formula

C23H24FNO3

Molecular Weight

381.4 g/mol

IUPAC Name

7-ethyl-3-[2-(2-fluorophenyl)ethyl]-6,10-dimethyl-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-8-one

InChI

InChI=1S/C23H24FNO3/c1-4-18-14(2)19-11-17-12-25(10-9-16-7-5-6-8-20(16)24)13-27-21(17)15(3)22(19)28-23(18)26/h5-8,11H,4,9-10,12-13H2,1-3H3

InChI Key

QWMDXBRCHFKKPY-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=C(C(=C3C(=C2)CN(CO3)CCC4=CC=CC=C4F)C)OC1=O)C

Origin of Product

United States

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